molecular formula C18H21N3O5S2 B2908295 Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-22-0

Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2908295
CAS No.: 864860-22-0
M. Wt: 423.5
InChI Key: GUHSQMJUPDUTJO-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thieno-pyridine core substituted with methyl groups at positions 5 and 7, a 5-nitrothiophene-2-carboxamido moiety at position 2, and a methyl ester at position 3. This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, which has been extensively studied for its bioactivity, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production in inflammatory responses . The nitro group on the thiophene ring and the methyl ester are critical structural elements that influence its electronic properties, solubility, and pharmacological interactions.

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-17(2)8-9-12(16(23)26-5)15(28-13(9)18(3,4)20-17)19-14(22)10-6-7-11(27-10)21(24)25/h6-7,20H,8H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSQMJUPDUTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C18H21N3O5S2
  • Molecular Weight: 423.5 g/mol
  • CAS Number: 864860-22-0

This compound features a complex structure that includes a thieno[2,3-c]pyridine core and a nitrothiophene moiety, which are both known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Specific synthetic routes and methodologies can be referenced in studies focusing on similar thieno[2,3-c]pyridine derivatives .

Antitumor Activity

Research indicates that derivatives of thieno[2,3-c]pyridines exhibit significant inhibitory effects on tumor necrosis factor-alpha (TNF-alpha) production. This suggests potential applications in anti-inflammatory and anticancer therapies. In vitro studies have demonstrated that certain derivatives can inhibit lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. For instance, thieno[2,3-c]pyridine derivatives have been evaluated for their effectiveness against various bacterial strains. In particular, studies have shown that related compounds possess potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Case Studies

  • Inhibition of TNF-alpha Production:
    • A study synthesized novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridines and tested their ability to inhibit TNF-alpha production.
    • Results indicated that certain compounds showed significant inhibition at nanomolar concentrations .
  • Antimicrobial Screening:
    • A series of thiazolopyridine derivatives were synthesized and tested for antimicrobial activity.
    • The most active compounds demonstrated low MIC values against bacterial strains and favorable drug-like properties based on ADME (Absorption, Distribution, Metabolism, Excretion) analysis .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
TNF-alpha InhibitionPotent
Antimicrobial ActivityEffective against Pseudomonas aeruginosa, E. coli

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine 5-Nitrothiophene-2-carboxamido, methyl ester, tetramethyl groups ~475 (estimated)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, 5-methylfuran, nitrile 386
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (12) Triazolo[4,3-a]pyrimidine 2-Hydroxyphenyl, diphenyl, ethyl ester 452
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, diethyl ester 512

Key Observations :

  • Ester Groups : The methyl ester in the target compound may offer metabolic stability advantages over ethyl esters (e.g., compound 1l) due to reduced steric hindrance .

Bioactivity Comparison

Table 2: Bioactivity Profiles of Selected Compounds

Compound Name Bioactivity (TNF-α Inhibition) Model System Reference
Target Compound Potent (inferred) Rat whole blood
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives (general class) IC~50~ values: 0.1–10 µM Rat whole blood
Bicyclic thiophenes (e.g., compound 11a) Not reported N/A
Triazolo-pyrimidines (e.g., compound 12) Not reported N/A

Key Findings :

  • The target compound’s structural class (tetrahydrothieno-pyridines) demonstrates potent TNF-α inhibition in rat whole blood assays, with IC~50~ values in the low micromolar range .
  • Substituent-specific effects: The 5-nitrothiophene group may enhance activity compared to unsubstituted thiophene analogs (e.g., CAS:887900-27-8, a related compound with thiophene-2-carboxamido) by modulating electron density and hydrogen-bonding interactions .
  • Limited bioactivity data exist for structurally distinct analogs (e.g., thiazolo-pyrimidines or triazolo-pyrimidines), suggesting that the tetrahydrothieno-pyridine core is critical for TNF-α-targeted effects .

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